REACTION_CXSMILES
|
[I:1][C:2]1[C:7]([O:8]COC)=[CH:6][CH:5]=[CH:4][C:3]=1[O:12][CH3:13].Cl.C([O-])(O)=O.[Na+]>ClCCl>[I:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][CH:5]=[CH:6][C:7]=1[OH:8] |f:2.3|
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC=C1OCOC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC=C1OCOC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×200 ml, SCRC)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel (EtOAc:PE=1:50)
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=CC=C1OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |